molecular formula C14H11ClO3 B1609516 3-((3-Chlorobenzyl)oxy)benzoic acid CAS No. 302569-44-4

3-((3-Chlorobenzyl)oxy)benzoic acid

Cat. No. B1609516
CAS RN: 302569-44-4
M. Wt: 262.69 g/mol
InChI Key: KBJNBGAXZRIWHP-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Reactivity

3-((3-Chlorobenzyl)oxy)benzoic acid is involved in various chemical synthesis processes, demonstrating its versatility as a precursor or intermediate. For example, it has been used in the development of novel hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, showcasing its utility in creating complex molecular architectures with potential applications in drug development and materials science (Yusubov, Drygunova, & Zhdankin, 2004). Furthermore, its role in meta-C–H functionalizations of benzoic acid derivatives underlines its importance in selective chemical transformations, contributing to the efficient synthesis of pharmacologically relevant molecules (Li, Cai, Ji, Yang, & Li, 2016).

Material Science and Coordination Chemistry

In materials science, this compound derivatives have been employed to synthesize lanthanide coordination compounds, influencing the luminescent properties of these materials. This has implications for the development of novel optical materials and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010). Additionally, its use in the creation of polymerizable liquid-crystalline complexes highlights potential applications in the fabrication of advanced polymers with unique physical properties (Kishikawa, Hirai, & Kohmoto, 2008).

Environmental and Analytical Chemistry

In the environmental domain, this compound's derivatives have been explored for their role in the oxidative transformation of contaminants, demonstrating the compound's relevance in environmental remediation processes. For instance, the oxidative capacity of nanoparticulate zero-valent iron in transforming benzoic acid derivatives showcases a method for degrading organic pollutants (Joo, Feitz, Sedlak, & Waite, 2005). Moreover, its involvement in bacterial pathways for degrading chlorinated benzenes points to its significance in understanding and enhancing bioremediation strategies (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, highlighting the compound's potential in the development of new antimicrobial agents (Mays Neamah & Jassim, 2022). This underscores its utility in addressing the pressing need for novel antibiotics in the face of rising antimicrobial resistance.

Safety and Hazards

The compound may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJNBGAXZRIWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429215
Record name 3-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302569-44-4
Record name 3-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-chlorophenyl)methoxy]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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